Superior Binding Affinity and Unique G-Protein Coupling Signature Compared to 8-OH-DPAT
S-14506 demonstrates markedly higher binding affinity for the human 5-HT1A receptor (Kd = 0.13 nM in CHO cell membranes) compared to the classic agonist 8-OH-DPAT (Kd = 1.5 nM in hippocampal membranes), representing an approximately 11.5-fold difference in equilibrium dissociation constant [1]. Critically, the binding of [3H]S-14506 exhibits a Bmax that is double that of [3H]8-OH-DPAT in the same CHO cell expression system (2.99 vs. ~1.5 pmol/mg protein), indicating that S-14506 labels a larger receptor population [1]. Furthermore, the binding of [3H]S-14506 is unaffected by sodium ions and shows antagonist-like modulation by GppNHp (increased binding), whereas [3H]8-OH-DPAT binding is markedly reduced by both sodium and GppNHp, revealing a fundamentally different receptor interaction mechanism [1][2].
| Evidence Dimension | 5-HT1A receptor binding affinity (Kd) and Bmax |
|---|---|
| Target Compound Data | Kd = 0.13 ± 0.05 nM; Bmax = 2.99 ± 0.60 pmol/mg protein |
| Comparator Or Baseline | 8-OH-DPAT: Kd = 1.5 ± 0.5 nM; Bmax ~1.5 pmol/mg protein (estimated from text as half of S-14506 Bmax) |
| Quantified Difference | ~11.5-fold higher affinity; 2-fold higher Bmax |
| Conditions | [3H]S-14506 and [3H]8-OH-DPAT binding to human 5-HT1A receptors stably expressed in CHO cell membranes |
Why This Matters
Higher affinity and Bmax enable more sensitive receptor labeling in low-expression systems and provide a mechanistically distinct probe for studying G-protein coupling states.
- [1] Milligan G, Kellett E, Dacquet C, Dubreuil V, Jacoby E, Millan MJ, Lavielle G, Spedding M. S 14506: novel receptor coupling at 5-HT(1A) receptors. Neuropharmacology. 2001 Mar;40(3):334-44. doi: 10.1016/s0028-3908(00)00162-3. View Source
- [2] Lima L, Laporte AM, Gaymard C, Spedding M, Mocaër E, Hamon M. Atypical in vitro and in vivo binding of [3H]S-14506 to brain 5-HT1A receptors. J Neural Transm (Vienna). 1997;104(10):1059-75. doi: 10.1007/BF01273319. View Source
